2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.60 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluoro-5-nitrobenzene with sulfonyl chloride under controlled conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride include:
2-Chloro-4-fluoro-5-nitrobenzene: Lacks the sulfonyl fluoride group but shares similar reactivity in substitution and reduction reactions.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Contains additional chlorine atoms, which may alter its reactivity and applications.
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Properties
Molecular Formula |
C6H2ClF2NO4S |
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Molecular Weight |
257.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H |
InChI Key |
YLXOKRJZHGRMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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